

# An In-depth Technical Guide to the Depsipeptide Structure of PF-1163B

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## Compound of Interest

Compound Name: PF-1163B

Cat. No.: B15563497

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## Introduction

**PF-1163B** is a naturally occurring depsipeptide with notable antifungal properties. Isolated from *Penicillium* sp., this macrocyclic compound has garnered interest within the scientific community for its potential as a lead structure in the development of novel antifungal agents. This technical guide provides a comprehensive overview of the core structure of **PF-1163B**, its biological activity, and the experimental methodologies employed in its study.

## Core Structure and Physicochemical Properties

**PF-1163B** is a 13-membered macrocyclic depsipeptide. Its structure is characterized by the presence of both ester and amide bonds within its ring. The core scaffold is composed of a derivative of N-methyl tyrosine and a hydroxy fatty acid. A closely related compound, PF-1163A, is a more polar analogue that differs by the presence of an additional hydroxyl group on the side chain<sup>[1]</sup>. The structural elucidation of these compounds was achieved through spectroscopic analyses of their degradation products and by X-ray crystallography of a de-2-hydroxyethyl derivative of **PF-1163B**<sup>[1]</sup>.

## Quantitative Data Summary

The following table summarizes the key quantitative data for **PF-1163B** and its analogue, PF-1163A.

Property	PF-1163B	PF-1163A
Molecular Formula	C27H43NO5	C27H43NO6
Molecular Weight	461.63 g/mol	477.6 g/mol
Source Organism	Penicillium sp.	Penicillium sp.

## Biological Activity and Mechanism of Action

**PF-1163B** exhibits potent antifungal activity, particularly against pathogenic strains like *Candida albicans*. A key characteristic of its biological profile is its low cytotoxicity against mammalian cells, suggesting a favorable therapeutic window.

The primary mechanism of action for PF-1163A and B is the inhibition of ergosterol biosynthesis in fungi[2]. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Specifically, PF-1163A has been shown to inhibit C-4 sterol methyl oxidase (ERG25p), an essential enzyme in the ergosterol biosynthetic pathway. This inhibition leads to the accumulation of 4,4-dimethylzymosterol and a depletion of ergosterol, ultimately disrupting membrane integrity and inhibiting fungal growth.

## Antifungal Susceptibility

The following table outlines the Minimum Inhibitory Concentration (MIC) values for PF-1163A, providing insight into the potential antifungal spectrum of **PF-1163B**.

Fungal Species	Strain	MIC (µg/mL)
<i>Candida albicans</i>	-	8
<i>Saccharomyces cerevisiae</i> (ERG25p transfected)	-	12.5
Azole-resistant <i>C. albicans</i> (in combination with fluconazole)	-	0.0078 (for PF-1163A)

Note: Data for **PF-1163B** is limited; values for PF-1163A are presented as a close structural and functional analogue.

## Experimental Protocols

### Isolation and Purification of PF-1163B

The isolation of PF-1163A and B from the fermentation broth of *Penicillium* sp. involves a multi-step purification process.

#### 1. Fermentation and Extraction:

- *Penicillium* sp. is cultured on a solid rice medium.
- The solid culture is then subjected to extraction with ethyl acetate to isolate the crude secondary metabolites.

#### 2. Chromatographic Purification:

- **Silica Gel Chromatography:** The crude ethyl acetate extract is first fractionated using silica gel column chromatography.
  - **Stationary Phase:** Silica gel (e.g., 60-120 mesh).
  - **Mobile Phase:** A gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually introducing a more polar solvent such as ethyl acetate, followed by methanol.
  - **Fraction Collection:** Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compounds.
- **Sephadex LH-20 Column Chromatography:** Fractions enriched with **PF-1163B** are further purified using Sephadex LH-20 column chromatography.
  - **Stationary Phase:** Sephadex LH-20, a bead-formed dextran medium suitable for gel filtration of natural products in organic solvents.
  - **Mobile Phase:** A suitable organic solvent in which the compound is soluble (e.g., methanol or a mixture of chloroform and methanol).

- Elution: The sample is eluted isocratically, and fractions are collected and analyzed for the presence of pure **PF-1163B**.

## Antifungal Susceptibility Testing (Broth Microdilution)

The antifungal activity of **PF-1163B** is quantified using the broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

### 1. Inoculum Preparation:

- Fungal isolates are grown on appropriate agar plates (e.g., Sabouraud Dextrose Agar for *Candida* species).
- A suspension of the fungal cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

### 2. Assay Plate Preparation:

- A two-fold serial dilution of **PF-1163B** is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
- The standardized fungal inoculum is added to each well.

### 3. Incubation:

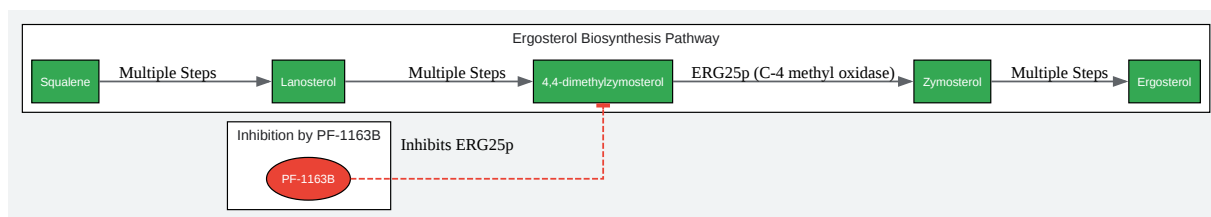
- The microtiter plates are incubated at 35-37°C for 24-48 hours.

### 4. MIC Determination:

- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well.

## Visualizations

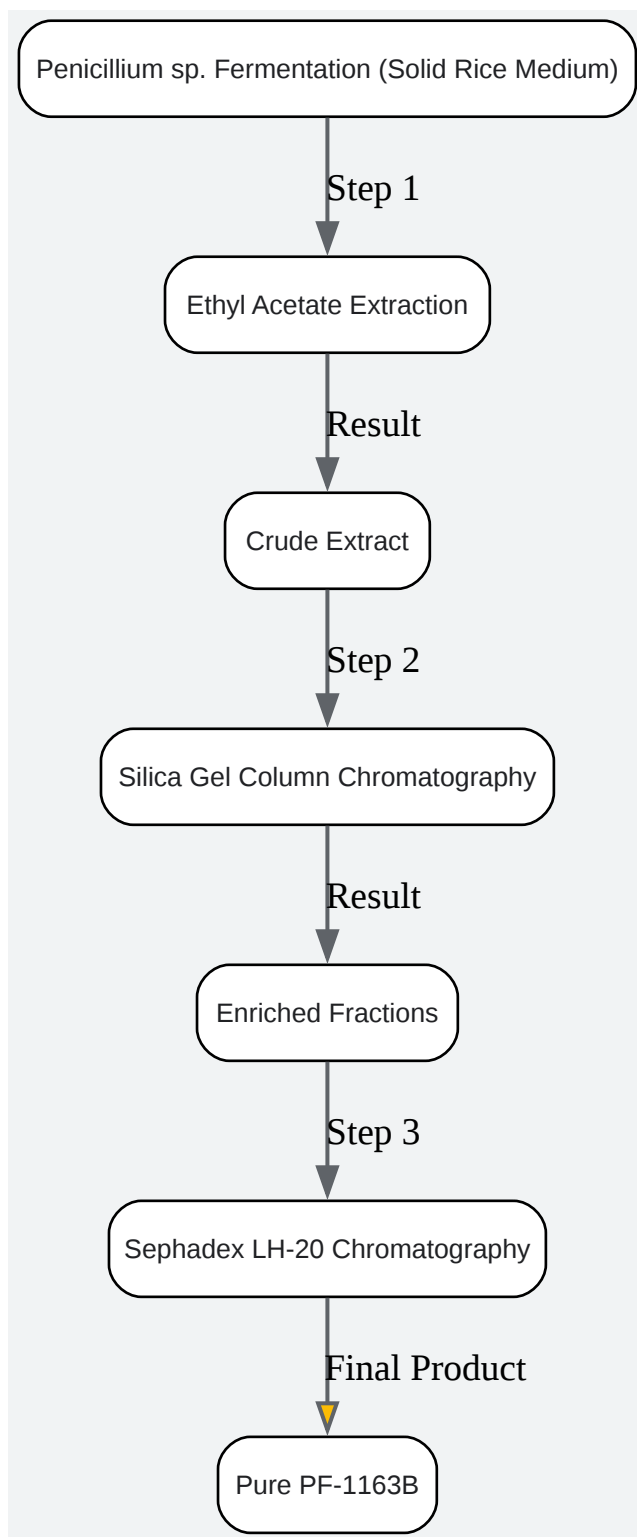
### Signaling Pathway: Inhibition of Ergosterol Biosynthesis



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Caption: Inhibition of the ergosterol biosynthesis pathway by **PF-1163B**.

## Experimental Workflow: Isolation and Purification



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Caption: Workflow for the isolation and purification of **PF-1163B**.

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## References

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